Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate
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Overview
Description
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and pharmaceutical applications. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, alcohols, and oxidized quinazoline compounds .
Scientific Research Applications
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
- Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Uniqueness
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the ethyl ester moiety allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS No. 1956385-07-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molecular Weight : 252.65 g/mol
- Structure : The compound features a quinazoline core, which is known for its biological activity, including antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Bacillus subtilis | 4.69 |
These results indicate that the compound may serve as a candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .
Antifungal Activity
In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens such as Candida albicans and Aspergillus niger.
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Aspergillus niger | 20.00 |
The antifungal properties suggest that this compound could be explored further for therapeutic applications in treating fungal infections .
Anticancer Potential
Emerging research indicates that compounds within the quinazoline family possess anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.
In a study involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell growth:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 15.0 |
A549 (Lung Cancer) | 12.5 |
HeLa (Cervical Cancer) | 10.0 |
These findings highlight its potential as a lead compound for cancer therapy development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features, particularly the presence of the chloro and carboxylate groups which enhance its pharmacological effects. SAR studies have shown that modifications to these functional groups can significantly alter the compound's efficacy and selectivity against specific pathogens .
Case Studies
- Antimicrobial Efficacy in Animal Models : In vivo studies using murine models have demonstrated that administration of this compound resulted in reduced bacterial load in infected tissues compared to controls, suggesting its potential as a therapeutic agent in treating infections .
- Combination Therapy : Research exploring the use of this compound in combination with existing antibiotics has shown synergistic effects, enhancing overall antibacterial efficacy and reducing resistance development .
Properties
Molecular Formula |
C11H9ClN2O3 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 2-chloro-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-8-7(5-6)9(15)14-11(12)13-8/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
SEKZVKCKADXCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
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